N-(3-Aminopropyl)-4-chlorobenzamide
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Overview
Description
N-(3-Aminopropyl)-4-chlorobenzamide: is an organic compound that features a benzamide core substituted with a 4-chloro group and a 3-aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-(3-Aminopropyl)-4-chlorobenzamide involves the amidation of 4-chlorobenzoic acid with 3-aminopropylamine. This reaction typically requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions.
Reductive Amination: Another route involves the reductive amination of 4-chlorobenzaldehyde with 3-aminopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale amidation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-4-chlorobenzamide can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups like amines, thiols, or ethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism by which N-(3-Aminopropyl)-4-chlorobenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The 3-aminopropyl side chain allows it to form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The chloro group can also participate in halogen bonding, further stabilizing its interaction with biological targets.
Comparison with Similar Compounds
N-(3-Aminopropyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chloro group.
N-(3-Aminopropyl)-4-nitrobenzamide: Contains a nitro group, which significantly alters its electronic properties and reactivity.
N-(3-Aminopropyl)-4-hydroxybenzamide: Features a hydroxyl group, making it more hydrophilic and capable of forming additional hydrogen bonds.
Uniqueness: N-(3-Aminopropyl)-4-chlorobenzamide is unique due to the presence of the chloro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where halogen bonding or specific electronic interactions are desired.
Properties
IUPAC Name |
N-(3-aminopropyl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAMGZSYSVCEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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